

A Comparative Spectroscopic Guide to 5,6-dimethoxy-1-indanone and its Regioisomers

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Compound of Interest

Compound Name: 5,6-Dimethoxy-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **5,6-dimethoxy-1-indanone** and its key regioisomers: 4,5-dimethoxy-1-indanone, 6,7-dimethoxy-1-indanone, and 4,7-dimethoxy-1-indanone. Understanding the distinct spectral characteristics of these closely related compounds is crucial for unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active agents. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for **5,6-dimethoxy-1-indanone** and its regioisomers. Note that complete experimental data for all regioisomers is not uniformly available in the literature; where necessary, data for closely related analogues is provided with clear notation.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	H-7 (ppm)	OCH ₃ (ppm)	OCH ₃ (ppm)	Aromatic H (ppm)
5,6-dimethoxy-1-indanone	~2.65 (t)	~3.10 (t)	7.17 (s)	6.86 (s)	3.96 (s)	3.90 (s)	7.17, 6.86
4,5-dimethoxy-1-indanone	~2.70 (t)	~3.15 (t)	-	7.05 (d)	3.90 (s)	3.85 (s)	7.05, 6.90 (d)
6,7-dimethoxy-2-methyl-1-indanone *	2.57-2.72 (m)	3.27 (dd)	7.15 (d)	-	3.99 (s)	3.86 (s)	7.15, 7.04 (d) [1]
4,7-dimethoxy-1-indanone	~2.60 (t)	~3.00 (t)	-	-	~3.80 (s)	~3.75 (s)	~6.70 (d), ~6.60 (d)

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone due to the limited availability of data for the parent compound.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C-O	Aromatic C	Aliphatic C	OCH ₃
5,6-dimethoxy-1-indanone	~205.7	~155.5, ~149.5	~130.0, ~107.6, ~104.3	~36.6, ~25.7	~56.3, ~56.1
4,5-dimethoxy-1-indanone	~206.0	~158.0, ~147.0	~135.0, ~118.0, ~115.0, ~112.0	~36.0, ~22.0	~61.0, ~56.0
6,7-dimethoxy-2-methyl-1-indanone*	206.6	150.9, 145.9	128.4, 120.8, 119.9	43.0, 33.6, 16.1	61.5, 58.8 ^[1]
4,7-dimethoxy-1-indanone	~205.0	~157.0, ~156.0	~138.0, ~117.0, ~115.0, ~110.0	~36.0, ~21.0	~55.5, ~55.0

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone.

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound	C=O Stretch	C-O Stretch (Aromatic)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
5,6-dimethoxy-1-indanone	~1680-1700	~1260, ~1030	~3050-3100	~2850-2960
4,5-dimethoxy-1-indanone	~1690	~1270, ~1080	~3070	~2940, ~2840
6,7-dimethoxy-2-methyl-1-indanone*	1708[1]	~1280, ~1090	~3060	~2960, ~2850
4,7-dimethoxy-1-indanone	~1695	~1280, ~1070	~3080	~2950, ~2840

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
5,6-dimethoxy-1-indanone	C ₁₁ H ₁₂ O ₃	192.21	192 (M+), 177, 149, 121[2]
4,5-dimethoxy-1-indanone	C ₁₁ H ₁₂ O ₃	192.21	192 (M+), 177, 163, 135
6,7-dimethoxy-1-indanone	C ₁₁ H ₁₂ O ₃	192.21	192 (M+), 177, 164, 149
4,7-dimethoxy-1-indanone	C ₁₁ H ₁₂ O ₃	192.21	192 (M+), 177, 163, 148

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the indanone sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with a line broadening of 0.3 Hz.
- **^{13}C NMR Spectroscopy:** Acquire the carbon NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid indanone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film):** If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

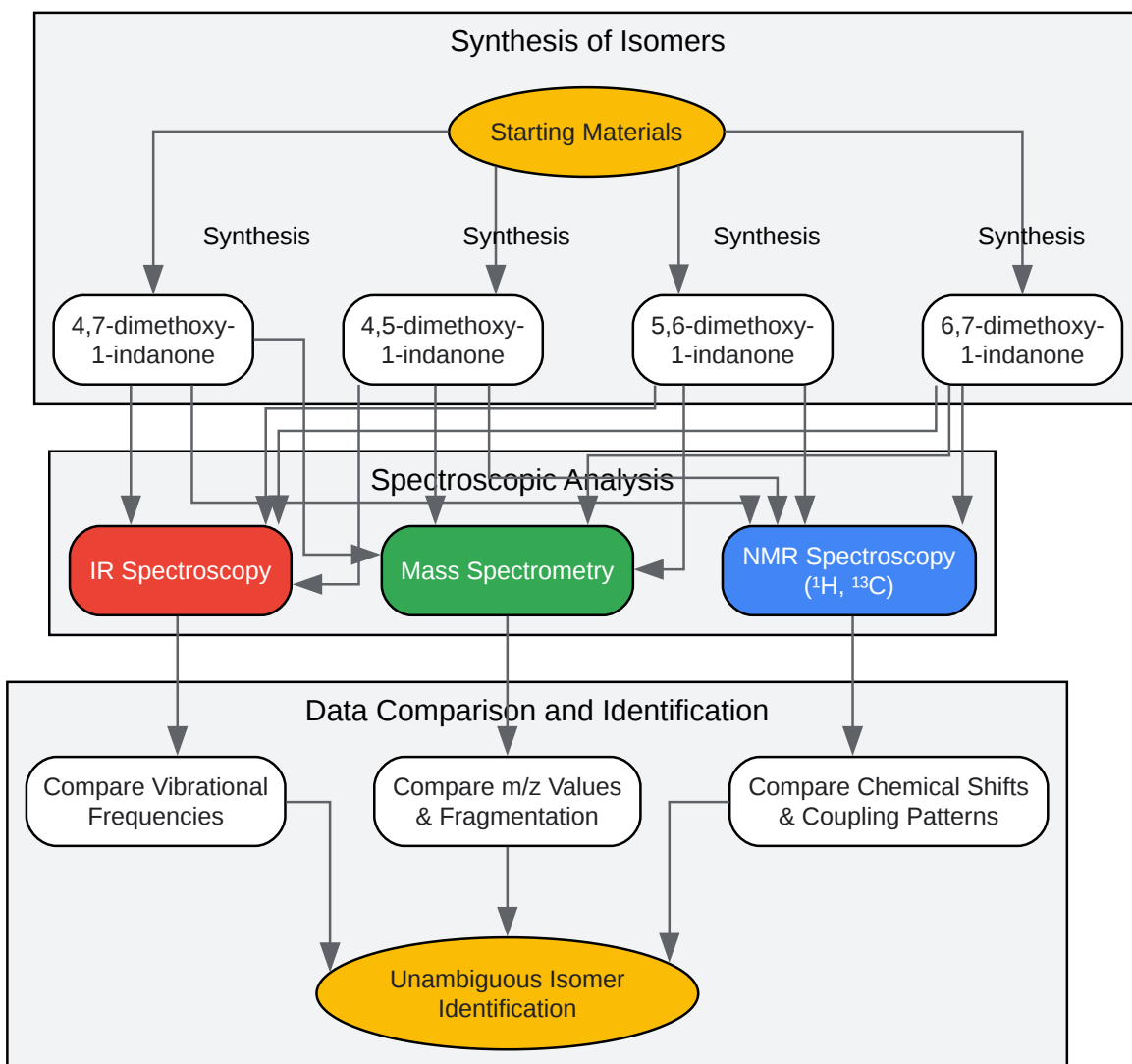
- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

- Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS analysis to generate fragment ions, or a soft ionization technique such as Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
- Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or other mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualization of the Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of these regioisomers is depicted in the following diagram.

Workflow for Spectroscopic Comparison of Indanone Regioisomers



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Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative identification of dimethoxy-1-indanone regioisomers.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
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